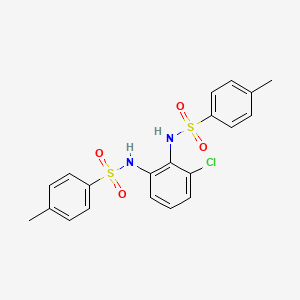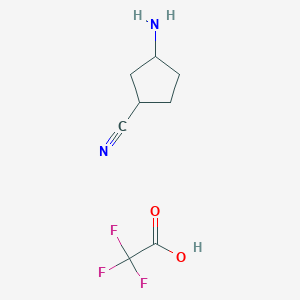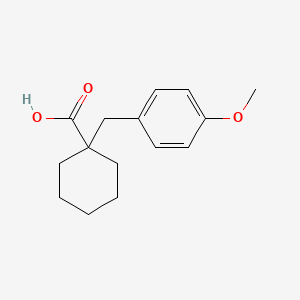
1-(4-Methoxybenzyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxybenzyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C15H20O3. This compound features a cyclohexane ring substituted with a carboxylic acid group and a 4-methoxybenzyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzyl)cyclohexanecarboxylic acid can be synthesized through several methods. One common route involves the reaction of cyclohexanecarboxylic acid with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(4-Methoxybenzyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: Lacks the methoxybenzyl group, resulting in different chemical properties.
4-Methoxybenzyl alcohol: Contains the methoxybenzyl group but lacks the cyclohexane ring and carboxylic acid group.
Uniqueness: 1-(4-Methoxybenzyl)cyclohexanecarboxylic acid is unique due to the combination of the cyclohexane ring, carboxylic acid group, and methoxybenzyl group. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H20O3/c1-18-13-7-5-12(6-8-13)11-15(14(16)17)9-3-2-4-10-15/h5-8H,2-4,9-11H2,1H3,(H,16,17) |
InChI Key |
XMQSFAGVAWLELI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(CCCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]-](/img/structure/B12276262.png)
![6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B12276264.png)
![1-[2-[Hydroxy-(2-methylphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B12276271.png)
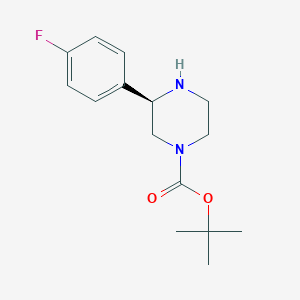
![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B12276284.png)

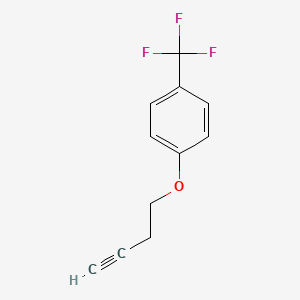


![2-(H-Imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate](/img/structure/B12276318.png)
amino}methyl)benzonitrile](/img/structure/B12276319.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole](/img/structure/B12276322.png)
